3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-27(25,26)17-5-2-14(3-6-17)4-7-18(24)20-12-15-13-23(22-21-15)16-8-10-19-11-9-16/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVSPIFXXXAYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves a multi-step process:
Formation of the 1,2,3-triazole ring:
Attachment of the pyridinyl group: : This usually involves nucleophilic substitution or palladium-catalyzed coupling reactions.
Introduction of the methylsulfonyl group: : Often achieved through sulfonylation of the phenyl ring using methyl sulfonyl chloride.
Formation of the propanamide backbone: : This can be accomplished through amidation reactions using suitable amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound could involve streamlined processes that maximize yield and efficiency. Automated continuous flow synthesis and advanced purification techniques could be employed to maintain high standards of purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfonyl group can be oxidized further to other sulfone derivatives under strong oxidizing conditions.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The halogen atoms, if any, on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substituting agents: : Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
Chemistry
The compound's versatility in chemical reactions makes it a valuable intermediate in synthetic organic chemistry.
Biology
Its interaction with biological macromolecules can be studied to understand binding affinities and biological activity.
Medicine
This compound has potential as a pharmacophore in drug discovery, particularly in designing inhibitors or activators for specific enzymes or receptors.
Industry
It could serve as a precursor for materials science applications, including the synthesis of polymers with specialized properties.
Mechanism of Action
Mechanism
This compound may interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, depending on the environment and target molecule.
Molecular Targets
Potential molecular targets include enzymes with active sites compatible with the compound’s functional groups and receptors with binding pockets accommodating its structure.
Comparison with Similar Compounds
Antiproliferative Agents with Triazole Linkers
- Compound 14/15 (): These amidine/amidoxime-substituted triazoles feature a 4-((Z)-N′-hydroxycarbamimidoyl)phenyl group. Compound 14 demonstrated 26.63% inhibition in antiproliferative assays, suggesting moderate activity. The absence of a methylsulfonyl group may reduce electron-withdrawing effects compared to the target compound .
- Compound 5 (): A pyrazole-triazole hybrid with a 4-fluorophenyl and methylsulfonamido group. Its 60% synthetic yield highlights feasible scalability, though biological data are unspecified. Structural similarities include the sulfonamide moiety and triazole core, but the pyrazole ring differentiates its binding profile .
Sulfonamides with Biotin Moieties ()
Compounds like 17b and 17c integrate biotin and triazole-sulfonamide groups. These were designed as carbonic anhydrase inhibitors, leveraging sulfonamide’s zinc-binding capability.
Methylsulfonyl and Pyridine-Substituted Analogues
Methylsulfonamido Derivatives
Pyridine-Containing Inhibitors ()
- Compound IV : A triazole-pyridine hybrid with a trifluoromethylphenyl group. It exhibited a pIC50 of 0.905 in HIV-1 entry inhibition assays, highlighting the pyridine’s role in enhancing binding affinity. The target compound’s pyridin-4-yl group may similarly improve interactions with aromatic residues in target proteins .
Q & A
Q. What are the recommended synthetic routes for 3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Preparation of intermediates:
- The methylsulfonylphenyl moiety is synthesized via sulfonation of a phenyl precursor using methanesulfonyl chloride under acidic conditions .
- The triazole-pyridine fragment is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between pyridinyl azides and propargylamine derivatives .
- Step 2 : Coupling reactions:
- Step 3 : Purification:
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve ≥95% purity .
Q. How can the structural integrity and purity of the compound be validated?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- HPLC :
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays :
- Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity :
- Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Key modifications :
- Replace the methylsulfonyl group with acetyl or trifluoromethanesulfonyl to assess hydrophobicity/electron-withdrawing effects .
- Vary the pyridine substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) to evaluate binding affinity .
- Assay validation :
- Compare IC50 values across modified analogs using dose-response curves (log[inhibitor] vs. normalized response) .
Q. How to resolve contradictions in biological activity data across studies?
- Case example :
- If one study reports potent EGFR inhibition (IC50 = 50 nM) while another shows no activity, validate using:
- Orthogonal assays (e.g., Western blot for phospho-EGFR levels) .
- Computational docking : Compare binding poses in EGFR’s ATP-binding pocket (PDB: 1M17) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
Q. How to optimize solubility for in vivo applications?
- LogP calculation :
- Predicted LogP = 2.1 (via ChemDraw) suggests moderate hydrophobicity.
- Formulation strategies :
- Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or cyclodextrin-based solubilization .
Q. What analytical methods detect degradation products under varying pH/temperature?
- Forced degradation studies :
- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours .
- Analyze via UPLC-PDA to identify degradation peaks (e.g., sulfonic acid derivatives) .
Q. How to identify off-target interactions using computational tools?
- Target prediction :
- Use SwissTargetPrediction or SEA database to screen for kinase, protease, or GPCR targets .
- Molecular dynamics (MD) simulations :
- Simulate binding stability (10 ns trajectories) to assess potential off-target binding .
Q. What strategies improve metabolic stability in hepatic microsomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
